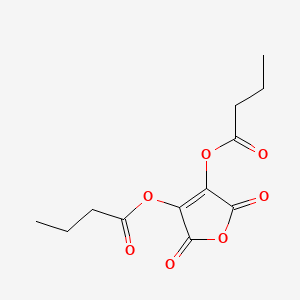
Maleic anhydride, dihydroxy-, dibutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maleic anhydride, dihydroxy-, dibutyrate is a derivative of maleic anhydride, a versatile chemical compound widely used in various industrial applications. This compound is characterized by the presence of two hydroxyl groups and two butyrate groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of maleic anhydride, dihydroxy-, dibutyrate typically involves the esterification of maleic anhydride with butyric acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product. Common catalysts used in this process include sulfuric acid and p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of maleic anhydride and butyric acid into a reactor, where the esterification reaction takes place. The product is then purified through distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Maleic anhydride, dihydroxy-, dibutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form maleic acid derivatives.
Reduction: Reduction reactions can convert the anhydride group to a diol.
Substitution: The hydroxyl groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various esters, acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Maleic anhydride, dihydroxy-, dibutyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of maleic anhydride, dihydroxy-, dibutyrate involves its reactivity with various nucleophiles due to the presence of electrophilic anhydride and hydroxyl groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that enhance their stability and functionality. The molecular targets and pathways involved include esterification and amidation reactions with proteins and other biomolecules.
Comparison with Similar Compounds
Maleic Anhydride: A precursor to maleic anhydride, dihydroxy-, dibutyrate, used in similar applications but with different reactivity.
Fumaric Acid: An isomer of maleic acid, used in food and pharmaceutical industries.
Succinic Anhydride: Similar in structure but with different reactivity and applications.
Uniqueness: this compound is unique due to its combination of hydroxyl and butyrate groups, which provide distinct chemical properties and reactivity compared to other maleic anhydride derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
132-82-1 |
|---|---|
Molecular Formula |
C12H14O7 |
Molecular Weight |
270.23 g/mol |
IUPAC Name |
(4-butanoyloxy-2,5-dioxofuran-3-yl) butanoate |
InChI |
InChI=1S/C12H14O7/c1-3-5-7(13)17-9-10(12(16)19-11(9)15)18-8(14)6-4-2/h3-6H2,1-2H3 |
InChI Key |
SMFDSCCTAOVFIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(C(=O)OC1=O)OC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















